

Physical Properties of Solid Potassium tert-Butoxide: A Technical Guide

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Compound of Interest

Compound Name: Potassium tert-butoxide

Cat. No.: B104284

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of solid **potassium tert-butoxide**. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work and process development.

Core Physical Properties at a Glance

Potassium tert-butoxide, a strong, non-nucleophilic base, is a white to off-white solid that is highly reactive, particularly with water and atmospheric moisture.^{[1][2]} Its utility in organic synthesis is largely dictated by its physical characteristics, which are summarized below.

Data Presentation: Quantitative Physical Properties

Property	Value	Units	Notes and Conditions	Citations
Molecular Formula	C ₄ H ₉ KO	-	-	[3]
Molecular Weight	112.21	g/mol	-	[3][4]
Appearance	White to off-white crystalline solid/powder	-	Hygroscopic	[1][5]
Odor	Faint, slightly alcoholic	-	-	[2]
Melting Point	256 - 258	°C	Decomposes	[4]
Boiling Point	Sublimes at 220 °C (at 1 mmHg)	°C	Sublimes under vacuum	
Density	0.910 - 1.19	g/cm ³	At 20 °C	[5][6]
Crystal Structure	Tetrameric cubane-type cluster	-	In the solid state and non-polar solvents	[3][7]
pKa of Conjugate Acid (tert-butanol)	~17-19	-	In H ₂ O	[1]
Solubility in Tetrahydrofuran (THF)	25.0	g/100 g	At 25-26 °C	
Solubility in Diethyl Ether	4.34	g/100 g	At 25-26 °C	[3]
Solubility in Toluene	2.27	g/100 g	At 25-26 °C	[3]
Solubility in Hexane	0.27	g/100 g	At 25-26 °C	[3]

Water Solubility

Reacts violently

-

Hydrolyzes to
form potassium
hydroxide and
tert-butanol

[\[8\]](#)

Experimental Protocols

Given the air and moisture sensitivity of **potassium tert-butoxide**, all experimental procedures for determining its physical properties must be conducted under an inert atmosphere (e.g., nitrogen or argon), typically within a glovebox.

Determination of Melting Point

The melting point of **potassium tert-butoxide** is determined using the capillary method with a melting point apparatus.

Methodology:

- Sample Preparation (in a glovebox):
 - A small amount of finely powdered, dry **potassium tert-butoxide** is loaded into a capillary tube (sealed at one end).
 - The sample is packed to a height of 2-3 mm by gently tapping the tube.
- Apparatus Setup:
 - A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.
 - The capillary tube is placed in the heating block of the apparatus.
- Measurement:
 - The sample is heated rapidly to approximately 20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

- The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.
- The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting point is reported as this range.

Determination of Density (Solid)

The density of solid **potassium tert-butoxide** can be determined by the gas pycnometry method, which is suitable for powders and avoids contact with reactive liquids.

Methodology:

- Sample Preparation (in a glovebox):
 - A known mass of solid **potassium tert-butoxide** is accurately weighed using an analytical balance.
 - The sample is placed in the sample chamber of the gas pycnometer.
- Apparatus Setup:
 - A helium pycnometer is used. The instrument is purged with helium to ensure an inert atmosphere.
 - The volume of the empty sample chamber is calibrated.
- Measurement:
 - The sample chamber containing the **potassium tert-butoxide** is sealed.
 - Helium is introduced into the chamber, and the pressure is recorded.
 - The gas is then expanded into a reference chamber of known volume, and the final pressure is measured.
 - The volume of the solid is calculated based on the pressure difference using the ideal gas law.

- The density is calculated by dividing the mass of the sample by its measured volume.

Determination of Solubility

The solubility of **potassium tert-butoxide** in various organic solvents is determined by preparing a saturated solution and measuring the concentration of the dissolved solid.

Methodology:

- Preparation of Saturated Solution (in a glovebox):
 - An excess amount of solid **potassium tert-butoxide** is added to a known volume of the desired anhydrous solvent (e.g., THF, hexane) in a sealed vial.
 - The mixture is stirred at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24 hours).
- Sample Analysis:
 - The saturated solution is allowed to stand undisturbed for any undissolved solid to settle.
 - A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.
 - The solvent is evaporated from the withdrawn sample under vacuum.
 - The mass of the remaining solid **potassium tert-butoxide** is determined by weight.
 - The solubility is then calculated and expressed as grams of solute per 100 grams of solvent.

Crystal Structure Determination

The tetrameric cubane-type cluster structure of **potassium tert-butoxide** is determined by single-crystal X-ray diffraction.

Methodology:

- Crystal Growth:

- Single crystals suitable for X-ray diffraction are grown by slow cooling or solvent evaporation of a saturated solution of **potassium tert-butoxide** in a suitable solvent system (e.g., THF/pentane) at low temperatures (e.g., -20 °C).[3]
- Crystal Mounting (in a glovebox):
 - A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection:
 - The mounted crystal is placed on the X-ray diffractometer.
 - A stream of cold nitrogen gas is used to maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
 - The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell dimensions and space group.
 - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
 - The structural model is refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths and angles.

Visualizations

Logical Relationship of Physical Properties

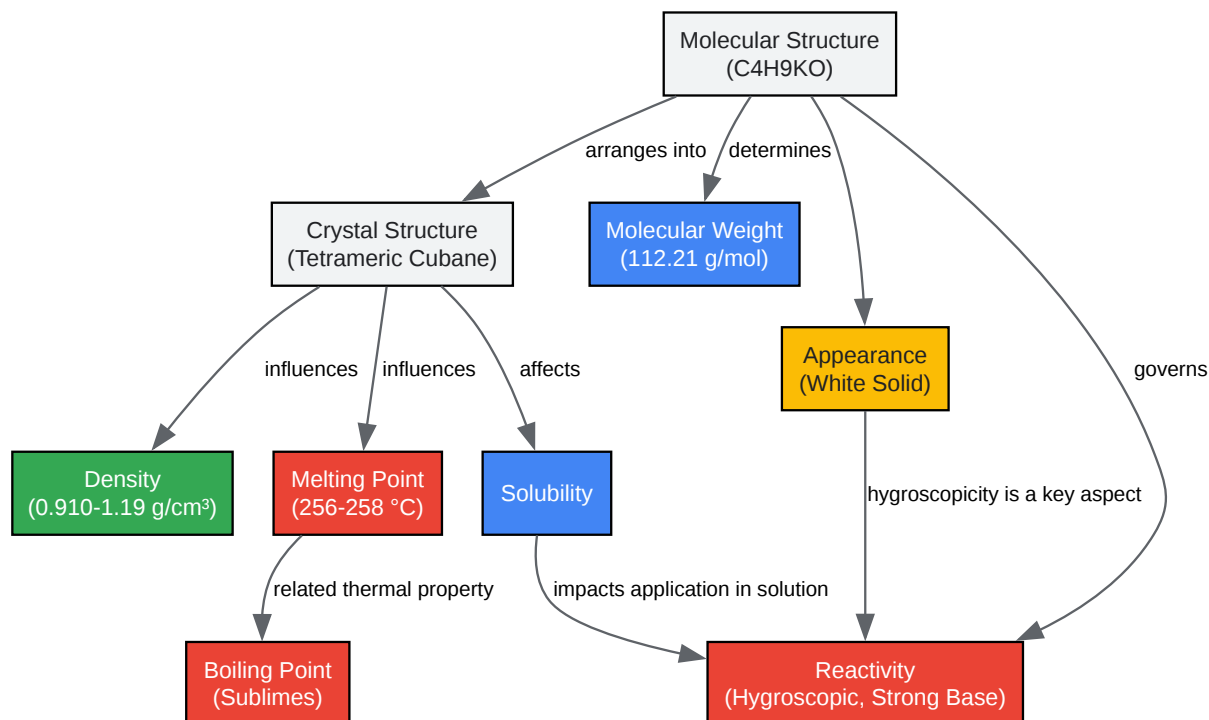


Figure 1: Interrelation of Physical Properties of Solid Potassium tert-Butoxide

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Caption: Figure 1: Interrelation of Physical Properties of Solid **Potassium tert-Butoxide**.

Experimental Workflow for Physical Property Determination

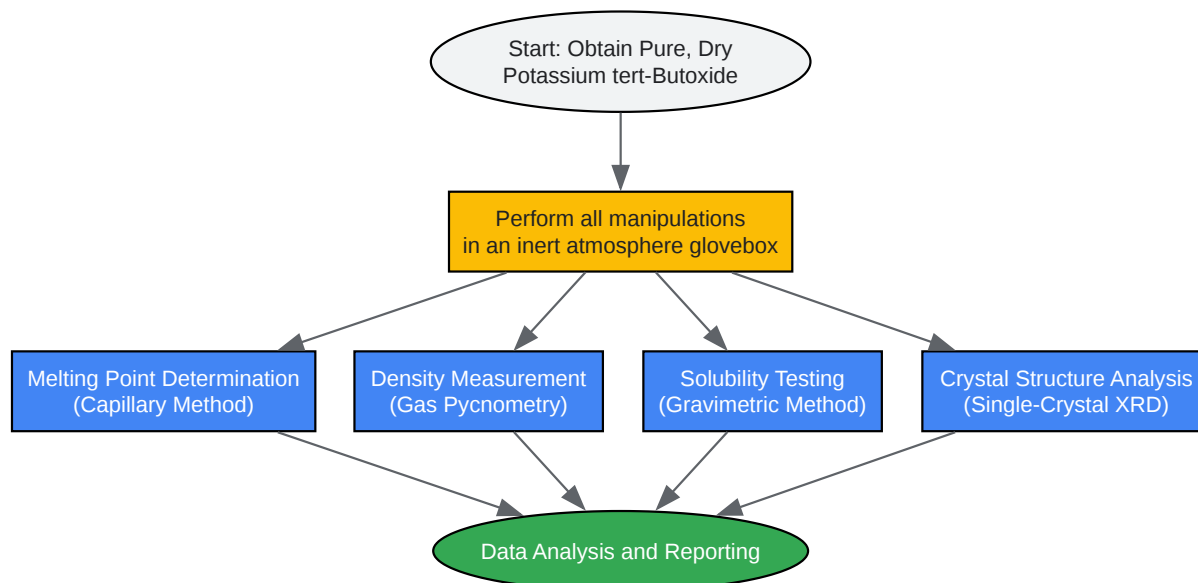


Figure 2: General Workflow for Physical Property Determination

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Caption: Figure 2: General Workflow for Physical Property Determination.

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